![molecular formula C34H69NO3 B15286514 Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- CAS No. 28791-69-7](/img/structure/B15286514.png)
Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(hexadecanoyl)-sphinganine is a bioactive lipid molecule that belongs to the class of ceramides. Ceramides are essential components of cell membranes and play a crucial role in various cellular processes, including cell signaling, differentiation, and apoptosis. N-(hexadecanoyl)-sphinganine is characterized by a long-chain fatty acid (hexadecanoic acid) attached to a sphinganine backbone, making it a significant molecule in the study of lipid metabolism and cell biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(hexadecanoyl)-sphinganine typically involves the acylation of sphinganine with hexadecanoic acid. This can be achieved through various methods, including:
Enzymatic Synthesis: Lipases can be used to catalyze the esterification of sphinganine with hexadecanoic acid, providing a more environmentally friendly and selective approach.
Industrial Production Methods
Industrial production of N-(hexadecanoyl)-sphinganine may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(hexadecanoyl)-sphinganine can undergo various chemical reactions, including:
Reduction: Reduction of the amide bond can yield the corresponding amine and alcohol.
Substitution: The hydroxyl groups on the sphinganine backbone can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sphingosine, ceramide-1-phosphate.
Reduction: Hexadecanol, sphinganine derivatives.
Substitution: Various N-acyl sphinganine derivatives.
Scientific Research Applications
N-(hexadecanoyl)-sphinganine has a wide range of applications in scientific research:
Mechanism of Action
N-(hexadecanoyl)-sphinganine exerts its effects through several mechanisms:
Cell Signaling: Acts as a second messenger in various signaling pathways, influencing cell growth, differentiation, and apoptosis.
Molecular Targets: Interacts with specific receptors and enzymes, such as protein kinase C (PKC) and ceramide synthase.
Pathways Involved: Involved in the sphingolipid metabolic pathway, which regulates the balance between cell survival and death.
Comparison with Similar Compounds
Similar Compounds
N-(octadecanoyl)-sphinganine: Similar structure with an octadecanoic acid chain instead of hexadecanoic acid.
N-(tetradecanoyl)-sphinganine: Contains a tetradecanoic acid chain.
N-(dodecanoyl)-sphinganine: Features a dodecanoic acid chain.
Uniqueness
N-(hexadecanoyl)-sphinganine is unique due to its specific fatty acid chain length, which influences its biophysical properties and interactions with cellular components. This specificity can affect its role in cell signaling and its potential therapeutic applications .
Properties
IUPAC Name |
N-(1,3-dihydroxyoctadecan-2-yl)hexadecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33,36-37H,3-31H2,1-2H3,(H,35,38) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGTXOVNNFGTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H69NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399420 |
Source


|
| Record name | Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28791-69-7 |
Source


|
| Record name | Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
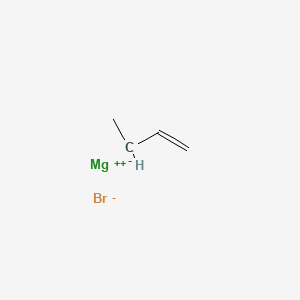
![N-{2-[2-(Morpholin-4-yl)acetamido]-4-phenylbutanoyl}leucyl-N-[4-methyl-1-(2-methyloxiran-2-yl)-1-oxopentan-2-yl]phenylalaninamide](/img/structure/B15286445.png)

![sodium 3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoate](/img/structure/B15286461.png)
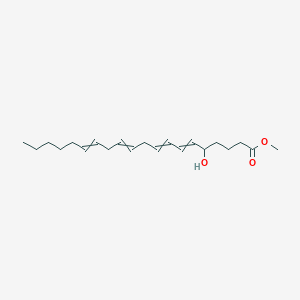
![[5-[[6-[5-(4,7-Dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B15286468.png)
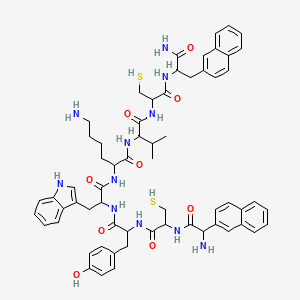
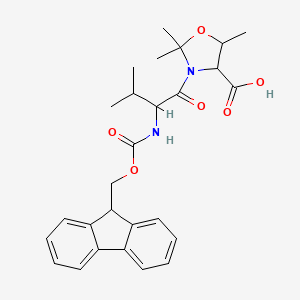
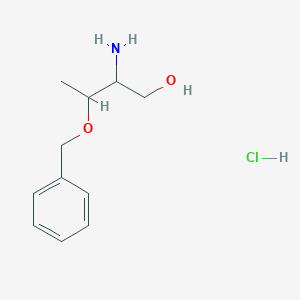
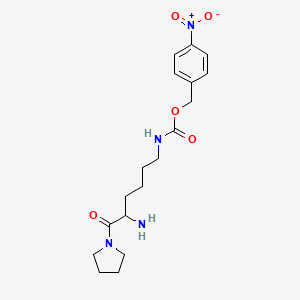
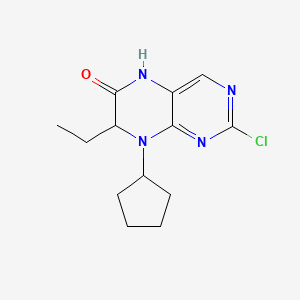


![3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid](/img/structure/B15286550.png)
